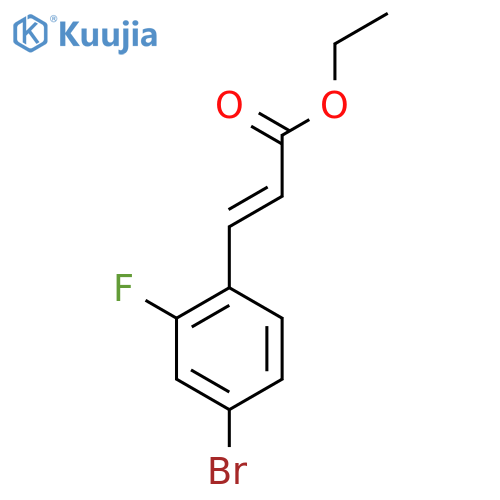Cas no 581778-88-3 (Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate)

581778-88-3 structure
商品名:Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
- IOEPXDFITGTNSL-GQCTYLIASA-N
- ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
- 581778-88-3
- BS-32592
- SCHEMBL2196430
- EN300-1453834
- 2-Propenoic acid, 3-(4-bromo-2-fluorophenyl)-, ethyl ester, (2E)-
- (E)-Ethyl 3-(4-bromo-2-fluorophenyl)acrylate
-
- インチ: InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+
- InChIKey: IOEPXDFITGTNSL-GQCTYLIASA-N
計算された属性
- せいみつぶんしりょう: 271.98482Da
- どういたいしつりょう: 271.98482Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E925783-100mg |
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E925783-250mg |
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 250mg |
$92.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1263069-1g |
2-Propenoic acid, 3-(4-bromo-2-fluorophenyl)-, ethyl ester, (2E)- |
581778-88-3 | 98% | 1g |
$195 | 2024-06-06 | |
| Enamine | EN300-1453834-500mg |
ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1453834-5000mg |
ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1453834-1.0g |
ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453834-100mg |
ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1453834-10000mg |
ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 10000mg |
$3131.0 | 2023-09-29 | ||
| eNovation Chemicals LLC | Y1263069-25g |
2-Propenoic acid, 3-(4-bromo-2-fluorophenyl)-, ethyl ester, (2E)- |
581778-88-3 | 98% | 25g |
$770 | 2025-02-27 | |
| TRC | E925783-500mg |
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
581778-88-3 | 500mg |
$138.00 | 2023-05-18 |
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate 関連文献
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
581778-88-3 (Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 55290-64-7(Dimethipin)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
